2-bromo-N-(5-{[2,6-dinitro-4-(trifluoromethyl)phenyl]thio}-1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
2-bromo-N-(5-{[2,6-dinitro-4-(trifluoromethyl)phenyl]thio}-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C11H5BrF3N5O5S2 and its molecular weight is 488.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar structures .
Mode of Action
Based on its structure, it may undergo reactions similar to those of other organoboron compounds, such as suzuki–miyaura coupling . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura coupling suggests it may affect pathways involving carbon-carbon bond formation .
Pharmacokinetics
The metabolic fate and urinary excretion of a structurally similar compound, 2-bromo-4-trifluoromethylaniline, has been studied in rats .
Result of Action
Its potential involvement in suzuki–miyaura coupling suggests it may facilitate the formation of carbon-carbon bonds, which could have various effects depending on the context .
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For example, the compound’s reactivity may be affected by the presence of other reagents, the temperature, and the pH . Additionally, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .
Properties
IUPAC Name |
2-bromo-N-[5-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF3N5O5S2/c12-3-7(21)16-9-17-18-10(27-9)26-8-5(19(22)23)1-4(11(13,14)15)2-6(8)20(24)25/h1-2H,3H2,(H,16,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQXYNOZQSKHSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])SC2=NN=C(S2)NC(=O)CBr)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF3N5O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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